molecular formula C16H16ClN3O4 B4016114 N-(3-chloro-4-methylphenyl)-2-[(2-hydroxyethyl)amino]-5-nitrobenzamide

N-(3-chloro-4-methylphenyl)-2-[(2-hydroxyethyl)amino]-5-nitrobenzamide

Cat. No. B4016114
M. Wt: 349.77 g/mol
InChI Key: HYBMQJLJXLXMKQ-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of similar compounds involves various techniques such as NMR, MS, IR, and X-ray diffraction methods. The structure-property relationships of these compounds, including N-(3-chloro-4-methylphenyl)-2-[(2-hydroxyethyl)amino]-5-nitrobenzamide, can be investigated using these methods along with density functional theory calculations (DFT) (He et al., 2014).

Molecular Structure Analysis

Molecular structure analysis of related compounds is typically conducted using X-ray diffraction and DFT calculations. This analysis can provide insights into the effects of intermolecular interactions on molecular geometry, including bond lengths, bond angles, and dihedral angles (Karabulut et al., 2014).

Chemical Reactions and Properties

Chemical reactions and properties of N-(3-chloro-4-methylphenyl)-2-[(2-hydroxyethyl)amino]-5-nitrobenzamide and related compounds involve processes like electron addition and reduction. Understanding these reactions is crucial for exploring their potential applications in various fields (Palmer et al., 1995).

Scientific Research Applications

Synthesis and Chemical Properties

Biological and Pharmacological Activities

Research into the biological activities of compounds structurally related to N-(3-chloro-4-methylphenyl)-2-[(2-hydroxyethyl)amino]-5-nitrobenzamide has revealed their potential in various therapeutic areas. For example, modifications of anticestodal drugs have been investigated to improve their biological effects, demonstrating the compound's relevance in developing treatments for parasitic infections (I. Galkina et al., 2014). Furthermore, the synthesis and evaluation of certain 4-nitro-N-phenylbenzamides have indicated their anticonvulsant properties, suggesting potential applications in the treatment of seizure disorders (V. Bailleux et al., 1995).

Crystallography and Molecular Interactions

Crystallographic studies of compounds related to N-(3-chloro-4-methylphenyl)-2-[(2-hydroxyethyl)amino]-5-nitrobenzamide have provided insights into their molecular structures and interactions. Investigations into the molecular structure of N-3-hydroxyphenyl-4-methoxybenzamide, for instance, have explored the influence of intermolecular interactions on molecular geometry, contributing to a deeper understanding of the structural properties and potential applications of these compounds (Sedat Karabulut et al., 2014).

properties

IUPAC Name

N-(3-chloro-4-methylphenyl)-2-(2-hydroxyethylamino)-5-nitrobenzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H16ClN3O4/c1-10-2-3-11(8-14(10)17)19-16(22)13-9-12(20(23)24)4-5-15(13)18-6-7-21/h2-5,8-9,18,21H,6-7H2,1H3,(H,19,22)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HYBMQJLJXLXMKQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)NC(=O)C2=C(C=CC(=C2)[N+](=O)[O-])NCCO)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H16ClN3O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

349.77 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Cambridge id 7122647

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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